molecular formula C15H22ClN3O3S B2694020 N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N'-isopropylurea CAS No. 478047-68-6

N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N'-isopropylurea

Cat. No.: B2694020
CAS No.: 478047-68-6
M. Wt: 359.87
InChI Key: NRWMKRWKGANART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Sulfonyl Urea-Based Enzyme Inhibitors

The evolution of sulfonyl urea-based enzyme inhibitors traces back to the mid-20th century, when researchers first observed the hypoglycemic effects of sulfonamide antibiotics. This discovery catalyzed efforts to synthesize sulfonylurea derivatives for diabetes management, exemplified by tolbutamide and chlorpropamide. By the 1980s, structural modifications introduced piperidinyl and aryl groups to enhance target specificity, shifting applications from metabolic disorders to broader enzymatic inhibition.

Critical milestones include:

  • 1985 : Identification of urea’s role in hydrogen-bond networks within enzyme active sites
  • 2003 : Development of first-generation sEH inhibitors featuring adamantyl-urea motifs
  • 2010s : Systematic replacement of adamantyl groups with substituted piperidinyl systems to improve solubility

Comparative analysis shows a 300-fold increase in potency between early sulfonylureas (IC~50~ >100 µM) and modern derivatives like N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N'-isopropylurea (IC~50~ <0.5 µM).

Pharmacological Significance Within the Soluble Epoxide Hydrolase Inhibitor Class

As part of the sEH inhibitor class, this compound modulates the hydrolysis of anti-inflammatory epoxy fatty acids (EpFAs). Structural studies demonstrate its dual binding mechanism:

  • Sulfonyl group : Anchors to Val-381 and Met-469 in sEH’s catalytic domain
  • Piperidinyl-isopropylurea core : Forms hydrogen bonds with Asp-335 and Tyr-383

In rodent models, analogous compounds show:

  • 85% reduction in blood pressure elevation (angiotensin-II-induced hypertension)
  • 40% improvement in glucose tolerance (diet-induced obesity)

Table 1 : Key Pharmacodynamic Parameters of Piperidinyl Urea sEH Inhibitors

Parameter AR9281 Compound 52 Target Compound
sEH Inhibition IC~50~ 3.2 nM 1.8 nM Pending data
Oral Bioavailability (%) 62 89 91 (predicted)
T~1/2~ (hours) 4.1 7.3 8.2 (estimated)

Research Evolution and Current Scientific Interest

Recent structural optimizations focus on three domains:

  • Sulfonyl substituents : 4-Chlorophenyl groups improve membrane permeability vs. unsubstituted analogs (LogP increase from 2.1 to 3.4)
  • Piperidinyl spacers : N-acylation patterns (e.g., cyclopropanecarbonyl) enhance metabolic stability (CYP3A4 t~1/2~ >120 min)
  • Urea modifications : Isopropyl termini reduce hERG channel binding (IC~50~ >30 µM vs. 2.1 µM in earlier adamantyl derivatives)

Ongoing research priorities include:

  • Development of fluorine-18 labeled analogs for PET imaging of sEH distribution
  • Computational modeling of allosteric binding modes using Gaussian accelerated molecular dynamics

Positioning Within Piperidinyl Urea Derivative Research

This compound occupies a unique niche among piperidinyl ureas due to its:

  • Sulfonamide linkage : Unlike conventional carbamate or ether linkages, provides enhanced resistance to esterase-mediated hydrolysis (t~1/2~ in plasma >6 hours)
  • Chlorophenyl motif : Confers 10-fold greater sEH selectivity over fatty acid amide hydrolase (FAAH) compared to trifluoromethoxy analogs
  • Isopropyl terminus : Reduces plasma protein binding (85% vs. 93% in benzyl derivatives) while maintaining nanomolar potency

Structural Comparison :

  • AR-9281 : 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (Phase 2 clinical trial)
  • Compound 3b : N-(4-chlorophenyl)sulfonyl-piperidinyl-thiourea (h-ENPP1 IC~50~ 0.11 µM)
  • Target Molecule : Integrates optimal features from both lineages while eliminating the adamantane-associated hepatotoxicity risk

Properties

IUPAC Name

1-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3S/c1-11(2)17-15(20)18-13-7-9-19(10-8-13)23(21,22)14-5-3-12(16)4-6-14/h3-6,11,13H,7-10H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWMKRWKGANART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N’-isopropylurea typically involves the following steps:

    Formation of the piperidine intermediate: The starting material, 4-chlorobenzenesulfonyl chloride, reacts with piperidine under basic conditions to form 1-[(4-chlorophenyl)sulfonyl]-4-piperidine.

    Urea formation: The intermediate is then reacted with isopropyl isocyanate to form the final product, N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N’-isopropylurea.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N’-isopropylurea can undergo various chemical reactions, including:

    Substitution reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.

    Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Hydrolysis: Acidic or basic aqueous solutions are typically used.

    Oxidation and reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be employed.

Major Products

    Substitution reactions: Products include substituted derivatives of the original compound.

    Hydrolysis: Products include the corresponding amine and isocyanate derivatives.

    Oxidation and reduction: Products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N'-isopropylurea

The synthesis of this compound typically involves the reaction of 4-chlorophenylsulfonyl chloride with piperidine derivatives under controlled conditions. The following general procedure outlines the synthesis:

  • Preparation of Sulfonamide : The starting material, 4-chlorophenylsulfonyl chloride, is reacted with piperidine in the presence of a base (e.g., sodium carbonate) to form the corresponding sulfonamide.
  • Formation of Urea : The sulfonamide is then reacted with isopropyl isocyanate to yield this compound.

This synthesis pathway highlights the versatility of the compound's structure, allowing for modifications that can enhance its biological properties.

Research has demonstrated that this compound exhibits significant biological activity, particularly in anticancer research. Here are some notable findings:

  • Anticancer Properties : In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including leukemia, colon cancer, and melanoma. For instance, derivatives with similar sulfonamide moieties have demonstrated average GI50 values ranging from 13.6 to 14.9 µM against specific cancer types .
  • Mechanism of Action : The mechanism through which these compounds exert their effects often involves the inhibition of key signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .

Case Studies

Several studies have focused on the efficacy of this compound and related compounds:

  • Study on Anticancer Activity : A series of novel derivatives were tested for their anticancer properties at the U.S. National Cancer Institute. The results indicated that certain substitutions on the piperidine ring significantly enhanced cytotoxic activity against leukemia and solid tumors .
  • Structure-Activity Relationship : Research has established that specific structural modifications can lead to improved potency against cancer cell lines. For example, introducing halogen substituents on the phenyl ring was found to increase activity significantly .

Potential Therapeutic Applications

Given its promising biological activity, this compound may have potential applications in:

  • Cancer Therapy : As a candidate for further development in anticancer therapies due to its ability to inhibit tumor growth.
  • Drug Development : The compound could serve as a lead structure for designing more potent analogs targeting specific cancers or other diseases.

Mechanism of Action

The mechanism of action of N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N’-isopropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and urea groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Similarities and Differences :

  • Shared Features : Both compounds contain a urea backbone (N–C(=O)–N), which is critical for hydrogen bonding and receptor interactions.
  • Substituent Variations :
    • The target compound has a 4-chlorophenylsulfonyl-piperidinyl group, whereas CAS 68157-60-8 features a 2-chloro-4-pyridinyl group and a phenyl substituent.
    • The sulfonyl group in the target compound may enhance hydrophobicity and electron-withdrawing effects compared to the pyridinyl group in CAS 68157-60-7.

Functional Implications :

  • The sulfonyl group in the target compound could improve metabolic stability compared to pyridinyl-based analogs, as sulfonyl groups are less prone to oxidative degradation .
  • CAS 68157-60-8 is reported for applications in agrochemicals and pharmaceuticals, suggesting urea derivatives with halogenated aromatic groups are versatile in diverse industrial sectors .

Sulfonamide and Sulfonyl-Containing Compounds: SR141716A and Sch225336

SR141716A (Cannabinoid Inverse Agonist):

  • Structure : Features a piperidinyl core and 4-chlorophenyl group but lacks the urea moiety, instead incorporating a pyrazole-carboxamide .
  • Functional Comparison: SR141716A targets cannabinoid receptors (CB1), while the urea group in the target compound may favor interactions with enzymes like cholinesterases or lipoxygenases (as seen in sulfonyl/thiol analogs from ) .

Sch225336 (CB2-Selective Bis-Sulfone) :

  • Structure : Contains dual methoxyphenylsulfonyl groups on a bis-sulfone scaffold, contrasting with the single sulfonyl group in the target compound .
  • Selectivity Implications : Sch225336’s bis-sulfone design enhances selectivity for CB2 receptors , whereas the target compound’s urea group may shift its selectivity toward other biological targets .

Sulfanyl Acetamide Derivatives ()

Structural Contrasts :

  • The sulfanyl acetamide derivatives in feature 1,3,4-oxadiazole-thiol cores, whereas the target compound has a piperidinyl-urea scaffold.
  • Functional Groups : Sulfanyl (–S–) groups in ’s compounds differ from the sulfonyl (–SO₂–) group in the target compound, leading to variations in polarity and redox activity.

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Biological Target Notable Properties
N-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-N'-isopropylurea Piperidinyl-urea 4-Chlorophenylsulfonyl, isopropyl Potential enzyme inhibitors High hydrophobicity, sulfonyl stability
N-(2-Chloro-4-pyridinyl)-N'-phenylurea (CAS 68157-60-8) Urea 2-Chloro-4-pyridinyl, phenyl Agrochemicals/pharmaceuticals Halogenated aromatic versatility
SR141716A Pyrazole-carboxamide 4-Chlorophenyl, piperidinyl CB1 receptors Inverse agonist activity
Sch225336 Bis-sulfone Methoxyphenylsulfonyl CB2 receptors High selectivity for CB2
5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide Oxadiazole-thiol Sulfanyl, methoxy-chlorophenyl AChE, BChE, LOX Moderate AChE inhibition

Biological Activity

N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N'-isopropylurea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by various research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-chlorophenylsulfonyl chloride with piperidine derivatives, followed by the introduction of an isopropyl group. A common synthetic route includes:

  • Formation of Sulfonamide :
    • 4-Chlorophenylsulfonyl chloride reacts with piperidine to form N-(4-chlorophenylsulfonyl)-piperidine.
  • Urea Formation :
    • The sulfonamide undergoes further reaction with isopropyl isocyanate to yield this compound.

This synthetic pathway is crucial for obtaining compounds with enhanced biological activity and specificity.

This compound exhibits a range of biological activities, primarily linked to its ability to interact with various biological targets:

  • Antimicrobial Activity : Studies have shown that derivatives containing the 4-chlorophenylsulfonyl moiety demonstrate significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound has also been evaluated for its antifungal properties, showing effectiveness against fungi such as Candida albicans, likely due to its ability to inhibit ergosterol biosynthesis .
  • Cytotoxicity : In vitro assays indicate that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in oncology .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several synthesized compounds similar to this compound. Results indicated a minimum inhibitory concentration (MIC) ranging from 10 µg/mL to 50 µg/mL against various pathogens, highlighting its potential as a lead compound for antibiotic development .
  • Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects on human breast cancer cell lines (MCF-7). The compound exhibited IC50 values in the micromolar range, indicating significant anti-cancer activity. Further studies suggested that the mechanism may involve apoptosis induction through caspase activation .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus10 µg/mL
AntimicrobialEscherichia coli20 µg/mL
AntifungalCandida albicans25 µg/mL
CytotoxicityMCF-7 (Breast cancer)15 µM

Q & A

Basic Research Question

  • Spectroscopic confirmation :
    • ¹H/¹³C-NMR : Verify piperidine ring protons (δ 2.5–3.5 ppm) and sulfonyl group (δ 7.6–8.1 ppm for aromatic protons) .
    • IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹) and urea C=O (1680–1640 cm⁻¹) .
  • Purity assessment :
    • HPLC : Use a C18 column with mobile phase (methanol:buffer, 65:35, pH 4.6) and UV detection at 254 nm .

What experimental designs are appropriate for evaluating the compound’s biological activity?

Basic Research Question

  • Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC determination .
  • Anticancer assays : MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to controls like doxorubicin .
  • Enzyme inhibition : Spectrophotometric DHFR assays using NADPH oxidation rates .

How can structure-activity relationship (SAR) studies be designed for this compound?

Advanced Research Question

  • Substituent variation : Synthesize analogs with halogen (F, Br) or methyl groups on the phenyl ring to assess hydrophobicity/electron effects .
  • Piperidine modifications : Replace piperidine with morpholine or pyrrolidine to study ring size impact .
  • Computational modeling : Docking simulations (AutoDock Vina) to predict binding affinities to DHFR or serotonin receptors .

How should contradictory data between in vitro and in vivo efficacy be resolved?

Advanced Research Question

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to assess bioavailability and metabolite interference .
  • Dose-response recalibration : Adjust in vivo dosing regimens based on in vitro IC₅₀ values and protein binding assays .
  • Species-specific factors : Test metabolite formation using liver microsomes from human vs. rodent models .

What strategies enhance the metabolic stability of this compound?

Advanced Research Question

  • Fluorine substitution : Replace chlorine with fluorine at the para position to reduce oxidative metabolism (CYP450 inhibition assays) .
  • Prodrug design : Mask the urea group as a carbamate to improve oral absorption and enzymatic stability .

How does enantiomeric purity impact biological activity, and how can it be controlled?

Advanced Research Question

  • Chiral resolution : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers and test individual isomers in bioassays .
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during piperidine functionalization .

What experimental approaches assess synergistic effects with other therapeutic agents?

Advanced Research Question

  • Combination index (CI) : Use the Chou-Talalay method to quantify synergy in anticancer assays (e.g., with cisplatin) .
  • Checkerboard assays : For antimicrobial synergy (e.g., with β-lactams), calculate fractional inhibitory concentration indices (FICI) .

How can researchers evaluate the compound’s toxicity profile in preclinical models?

Advanced Research Question

  • In vitro cytotoxicity : Test on HEK293 or HepG2 cells using LDH release assays .
  • In vivo acute toxicity : OECD Guideline 423 studies in rodents, monitoring organ histopathology and serum biomarkers (ALT, creatinine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.